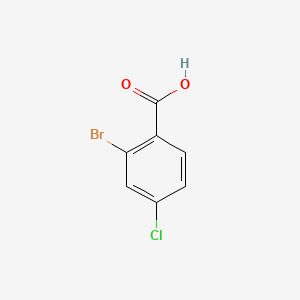

2-溴-4-氯苯甲酸

描述

Synthesis Analysis

While specific studies directly detailing the synthesis of 2-Bromo-4-chlorobenzoic acid were not identified, research on closely related compounds provides insight into potential synthetic routes. The synthesis of similar halogenated benzoic acids and benzofuranones typically involves multi-step processes including bromination, chlorination, and functional group transformations starting from simple aromatic compounds or benzoic acids (Yang Feng-ke, 2004; P. Xiaojun, 2005). These methods often employ halogenation agents under controlled conditions to introduce bromo and chloro substituents at specific positions on the aromatic ring.

Molecular Structure Analysis

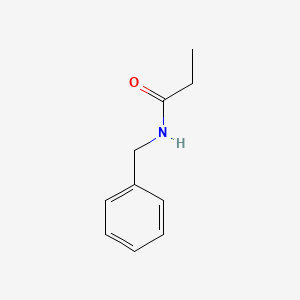

The molecular structure of halogenated compounds, similar to 2-Bromo-4-chlorobenzoic acid, reveals interesting features such as short distances between halogen atoms and neighboring functional groups, suggesting potential interactions between them. For instance, in the crystal structure of a related compound, a short distance between bromine and nitrogen atoms indicates an interaction between these elements, which could influence the reactivity and properties of the molecule (D. Britton, 1997).

Chemical Reactions and Properties

Reactions involving halogenated benzoic acids typically explore their reactivity towards nucleophiles, electrophiles, and their potential to form various derivatives through substitution reactions. The presence of bromo and chloro substituents significantly impacts the acid’s reactivity, making it a versatile intermediate for synthesizing more complex molecules. Studies on similar molecules highlight their utility in forming novel compounds with potential biological activity (E. Bielak & S. Biliński, 1996).

Physical Properties Analysis

Physical properties such as melting point, boiling point, density, and refractive index are crucial for characterizing chemical compounds and predicting their behavior in various environments. For compounds akin to 2-Bromo-4-chlorobenzoic acid, these properties are determined through careful experimental measurements, providing essential data for handling, storage, and application in chemical syntheses (Yang Feng-ke, 2004).

Chemical Properties Analysis

The chemical properties of 2-Bromo-4-chlorobenzoic acid, such as acidity, reactivity towards various chemical reagents, and its role in catalysis or as a substrate in organic reactions, are influenced by the electron-withdrawing effects of the halogen substituents. These effects can enhance the acid’s reactivity and make it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Insights into its reactivity can be gleaned from studies on structurally related compounds, demonstrating their potential in organic synthesis and material science (T. Maki et al., 2006).

科学研究应用

晶体学和包装偏好研究

2-溴-4-氯苯甲酸(2Br)已在晶体学领域进行了探索,特别是在理解其在固溶体中的包装偏好方面。一项研究突出了与其同分异构体相比,在不同空间群中独特的结晶特性。这些结构差异被归因于强氢键和独特的卤素键,这些键影响了它们在晶体形式中的包装特征和相互作用能 (Pramanik, Pavan, & Guru Row, 2017)。

化学合成和修饰

2-溴-4-氯苯甲酸在各种化学合成和修饰中起着重要作用。例如,它被用于合成抗糖尿病药达帕格列奉(Dapagliflozin)。该过程涉及多个步骤,包括氯化和弗里德尔-克拉夫茨酰化,展示了该化合物在复杂化学合成中的多功能性 (Jie Yafei, 2011)。

环境和微生物学研究

在环境和微生物学研究中,2-溴-4-氯苯甲酸已被研究其降解途径。对一种细菌——硝化假单胞菌NTB-1的研究揭示了其利用类似化合物作为碳和能源来源的能力,在生长过程中释放卤化物。这表明了在生物修复和理解卤代化合物的微生物降解方面的潜在应用 (van den Tweel, Kok, & de Bont, 1987)。

热力学性质

对卤代苯甲酸,包括2-溴-4-氯苯甲酸的热力学性质进行了批判性评估。这包括研究它们的燃烧焓、升华和熔化焓。这样的研究对于理解这些化合物的物理和化学性质至关重要,这可能在各个科学领域具有更广泛的影响 (Chirico et al., 2017)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

未来方向

属性

IUPAC Name |

2-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMQLFCVCDEXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275019 | |

| Record name | 2-Bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chlorobenzoic acid | |

CAS RN |

936-08-3 | |

| Record name | 2-Bromo-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do the halogen bonding patterns differ between 2-bromo-4-chlorobenzoic acid and its isomer, 4-bromo-2-chlorobenzoic acid, and how do these differences influence their crystal structures?

A: 2-bromo-4-chlorobenzoic acid (2Br) and its isomer, 4-bromo-2-chlorobenzoic acid (4Br), exhibit distinct halogen bonding motifs, leading to different crystal packing arrangements. 2Br forms a well-defined halogen bond, while 4Br displays an unusual triangular motif comprising two type II BrCl and ClBr interactions and one type I BrBr contact []. This difference in halogen bonding directly impacts their crystal structures: 2Br crystallizes in the P1[combining macron] space group, while 4Br adopts the P21/n space group [].

Q2: The study mentions the formation of solid solutions between 2Br and 4Br. What is surprising about this finding, and what does it suggest about the role of halogen bonding?

A: The formation of solid solutions between 2Br and 4Br is noteworthy because these isomers crystallize in entirely different space groups []. This observation, made for the first time in this context, highlights the significant influence of halogen bonds in dictating packing preferences, even within mixed systems. The study demonstrates that despite variations in charge density distribution, the triangular halogen bonded motif in 4Br plays a dominant role in guiding the supramolecular assembly of the solid solution [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)